![molecular formula C21H21BrN6O2S B10910566 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10910566.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, an allyl group, an anilinomethyl group, and a bromohydroxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the allyl and anilinomethyl groups, and finally, the attachment of the bromohydroxyphenyl moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Compared to other triazole derivatives, 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of the allyl and anilinomethyl groups. Similar compounds include other triazole derivatives with different substituents, such as:
- 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-(1,3-BENZODIOXOL-5-YLMETHYLENE)ACETOHYDRAZIDE
- 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-(5-BROMO-2-BUTOXYPHENYL)METHYLENEACETOHYDRAZIDE
These compounds share the triazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C21H21BrN6O2S |
|---|---|
Molekulargewicht |
501.4 g/mol |
IUPAC-Name |
2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21BrN6O2S/c1-2-10-28-19(13-23-17-6-4-3-5-7-17)25-27-21(28)31-14-20(30)26-24-12-15-11-16(22)8-9-18(15)29/h2-9,11-12,23,29H,1,10,13-14H2,(H,26,30)/b24-12+ |
InChI-Schlüssel |
AGYWITJPYBPIAV-WYMPLXKRSA-N |
Isomerische SMILES |
C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)CNC3=CC=CC=C3 |
Kanonische SMILES |
C=CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)O)CNC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10910485.png)
![Dipropyl 2,2'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B10910505.png)
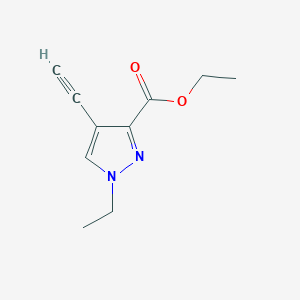
![(4Z)-2-(3-chlorophenyl)-4-{[(3,5-dibromopyridin-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10910515.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10910516.png)
![4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10910518.png)
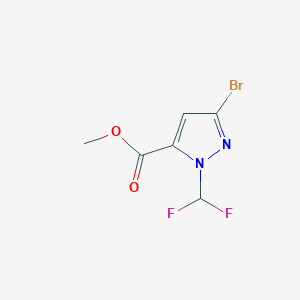
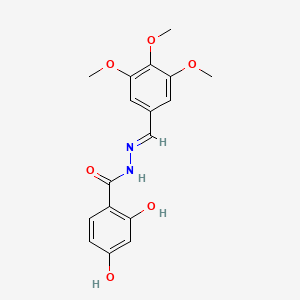
![methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B10910541.png)
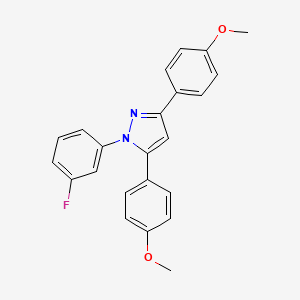
![4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B10910554.png)
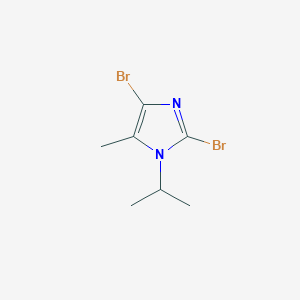
![N-[1-acetyl-3-(difluoromethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B10910570.png)
![1-(carboxymethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10910571.png)
